molecular formula C12H15BN2O2 B11874996 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

Cat. No.: B11874996
M. Wt: 230.07 g/mol
InChI Key: HQKMAMPORASMRV-UHFFFAOYSA-N
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Description

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole is a chemical compound that features a boron-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole typically involves the reaction of 1H-indazole with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents include toluene or dichloromethane

    Catalyst: Palladium-based catalysts are frequently used

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thus ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.

    Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride complexes, and various substituted indazole derivatives.

Scientific Research Applications

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
  • 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthaldehyde

Uniqueness

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. Compared to similar boron-containing compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole

InChI

InChI=1S/C12H15BN2O2/c1-12(2)7-16-13(17-8-12)10-4-3-9-6-14-15-11(9)5-10/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

HQKMAMPORASMRV-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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